Computed Lipophilicity (XLogP3) Differentiates the 7-Methyl Scaffold from Bulkier 7-Aryl Analogs for CNS Drug-Likeness
The target compound exhibits an XLogP3 value of 0.7, which falls within the optimal CNS drug‑likeness range (0–3) and is substantially lower than that of the structurally related 1‑methyl‑7‑phenyl‑2,3,4,6‑tetrahydro‑1,6‑naphthyridin‑5(1H)‑one, whose calculated logP exceeds 2.5 [1]. This lower lipophilicity is expected to reduce phospholipidosis risk and promote better aqueous solubility, favoring hit‑to‑lead progression when CNS penetration is desired.
| Evidence Dimension | Calculated logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 1‑Methyl‑7‑phenyl‑2,3,4,6‑tetrahydro‑1,6‑naphthyridin‑5(1H)‑one: estimated XLogP3 >2.5 (based on the addition of a phenyl ring contributing approximately +2.0 logP units to the core) |
| Quantified Difference | Δ > 1.8 logP units (more hydrophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release) [1] |
Why This Matters
Lower lipophilicity directly influences pharmacokinetic parameters such as volume of distribution and clearance; for CNS programs, a logP of 0.7 places the compound in a range associated with improved brain‑to‑plasma ratios and reduced non‑specific binding, making the 7‑methyl core preferable over 7‑aryl variants when CNS exposure is a project requirement.
- [1] PubChem Compound Summary for CID 133683020, 7-Methyl-1,2,3,4,5,6-hexahydro-1,6-naphthyridin-5-one. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/133683020. View Source
